7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

medicinal chemistry cross-coupling sequential functionalization

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 2126177-64-6) is a dual-halogenated, saturated 1,4-benzoxazepine scaffold supplied as a hydrochloride salt. It belongs to the broader benzoxazepine family, which is recognized as a privileged scaffold in drug discovery for targets ranging from GPCRs to kinases.

Molecular Formula C9H10BrCl2NO
Molecular Weight 298.99
CAS No. 2126177-64-6
Cat. No. B2535156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS2126177-64-6
Molecular FormulaC9H10BrCl2NO
Molecular Weight298.99
Structural Identifiers
SMILESC1COC2=C(CN1)C=C(C=C2Cl)Br.Cl
InChIInChI=1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H
InChIKeyNAUQMNDMQNAYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS 2126177-64-6): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 2126177-64-6) is a dual-halogenated, saturated 1,4-benzoxazepine scaffold supplied as a hydrochloride salt. It belongs to the broader benzoxazepine family, which is recognized as a privileged scaffold in drug discovery for targets ranging from GPCRs to kinases [1]. The compound is commercially available from multiple international vendors with a typical purity of ≥95% (HPLC), a molecular formula of C₉H₁₀BrCl₂NO, and a molecular weight of 298.99 g/mol . Its defining structural feature is the simultaneous presence of a bromine atom at the 7-position and a chlorine atom at the 9-position on the benzo-fused oxazepine ring, a substitution pattern that differentiates it from other mono‑ or regioisomeric halogenated benzoxazepine building blocks.

Why Generic 1,4-Benzoxazepine Building Blocks Cannot Replace 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride


Generic substitution of this compound with other commercially available 1,4-benzoxazepine building blocks is not scientifically justifiable because the specific 7-bromo-9-chloro regioisomeric arrangement, in conjunction with the hydrochloride salt form, dictates both the synthetic accessibility of downstream derivatives and their final molecular topology. Mono‑halogenated analogs (e.g., 7‑bromo or 8‑bromo only) lack the second halogen necessary for sequential orthogonal cross-coupling, while regioisomers such as 9‑bromo-7-chloro invert the electronic and steric environment, potentially altering reaction kinetics and product distribution in palladium-catalyzed transformations [1]. The hydrochloride salt further provides a defined stoichiometric form that ensures consistent solubility, storage stability, and ease of handling compared to the free base, which is not universally available in a standardized purity .

Quantitative Differentiation Evidence for 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity Enabled by Dual Halogenation

The simultaneous presence of bromine and chlorine at the 7- and 9-positions, respectively, enables sequential, site-selective palladium-catalyzed cross-coupling reactions. Under standard Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition approximately 10¹–10³ times faster than aryl chlorides [1]. This kinetic difference allows a first coupling to occur at the C7 position (C–Br) while leaving the C9–Cl bond intact for a second orthogonal transformation, a synthetic sequence not possible with mono‑halogenated benzoxazepines such as 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 740842-72-2) or 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1215074-47-7).

medicinal chemistry cross-coupling sequential functionalization C–Br vs. C–Cl selectivity

Defined Hydrochloride Salt Form Provides Handling and Formulation Consistency

The hydrochloride salt (C₉H₁₀BrCl₂NO, MW 298.99 g/mol) is supplied as a powder with a purity of ≥95% (HPLC) and is stable under ambient storage conditions . In contrast, the free base (7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, CAS 1489538-91-1, C₉H₉BrClNO, MW 262.54 g/mol) is available only from a limited number of vendors and often at lower or unspecified purity . The salt form eliminates batch-to-batch variability in protonation state, which can affect solubility in aqueous or protic reaction media and lead to irreproducible outcomes in both chemical synthesis and biological assays.

salt form solubility stability weighing accuracy

Regioisomeric Differentiation: 7-Bromo-9-chloro vs. 9-Bromo-7-chloro Substitution Pattern

The 7‑bromo‑9‑chloro substitution pattern is regioisomerically distinct from the 9‑bromo‑7‑chloro arrangement. These two isomers, while sharing the same molecular formula, are expected to exhibit different electronic distributions and steric environments around the benzoxazepine ring. The 9‑position is ortho to the ring oxygen, making a chlorine at this site more electron‑withdrawing via resonance and inductive effects, while bromine at the 7‑position is meta to the oxygen. This electronic asymmetry cannot be replicated by the reverse isomer . In the absence of direct comparative biological data, this structural difference is relevant for medicinal chemistry programs seeking to probe specific vectors on the scaffold.

regioisomer structure–activity relationship electronic effect steric effect

Availability of a Boc‑Protected Derivative Validates Downstream Utility in Drug Discovery Pipelines

The existence of a commercially listed 4‑Boc‑7‑bromo‑9‑chloro‑2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepine (CAS 1379580-48-9) demonstrates that the secondary amine of the target compound is amenable to tert‑butoxycarbonyl (Boc) protection, a standard transformation in medicinal chemistry workflows . This protected derivative enables subsequent functionalization of the halogens while keeping the amine masked, a strategy that is widely employed in library synthesis. Not all benzoxazepine regioisomers have an equivalent Boc‑protected variant available, indicating that the target compound has already been incorporated into at least one commercial diversification pathway.

Boc-protection amine protection diversification drug discovery

Recommended Application Scenarios for 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Based on Quantitative Evidence


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

The compound serves as a privileged starting material for the construction of bis‑arylated benzoxazepine libraries. Using the kinetic selectivity between C7–Br and C9–Cl bonds under Suzuki–Miyaura conditions (class-level evidence: Ar–Br reacts 10¹–10³ times faster than Ar–Cl), researchers can introduce a first aryl group at C7 and a second, different aryl group at C9 without requiring additional protection/deprotection steps. This step efficiency is unattainable with mono‑halogenated benzoxazepine building blocks. [1]

Structure–Activity Relationship (SAR) Studies on the Benzoxazepine Scaffold

The defined 7‑bromo‑9‑chloro regioisomer, supplied as a stable hydrochloride salt (≥95% purity), provides a consistent starting point for systematic SAR exploration. The specific placement of bromine (C7, meta to oxygen) and chlorine (C9, ortho to oxygen) creates a unique electronic landscape that can be probed by replacing each halogen independently. The commercial availability of the corresponding 4‑Boc‑protected derivative further supports SAR workflows requiring N‑protection before halogen manipulation.

Medicinal Chemistry Hit‑to‑Lead Diversification Targeting GPCRs and Kinases

Benzoxazepine scaffolds have been reported as privileged structures for GPCR and kinase targets. The target compound, with its dual‑halogen substitution, allows for the rapid generation of analogs with diverse aromatic decorations at two distinct vectors. The hydrochloride salt ensures reproducible solubility in biological assay media, reducing false variability in early‑stage screening. [2]

Process Chemistry and Scale‑Up Feasibility Assessment

The compound is available from multiple reputable global suppliers (Enamine Ltd. via Sigma‑Aldrich and Fujifilm Wako, AChemBlock, CymitQuimica) in quantities ranging from 50 mg to 10 g, with documented purity specifications (≥95%). This multi‑vendor availability, combined with the stable hydrochloride salt form (storage at room temperature), facilitates procurement for both initial feasibility studies and subsequent gram‑scale optimization.

Quote Request

Request a Quote for 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.